molecular formula C9H14N2S B1443042 1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine CAS No. 1181234-20-7

1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine

Cat. No.: B1443042
CAS No.: 1181234-20-7
M. Wt: 182.29 g/mol
InChI Key: XBURDQJIFLAWCC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine typically involves the reaction of 4-methyl-1,3-thiazole with cyclopentanone under specific conditions. The process may include steps such as:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives .

Scientific Research Applications

1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine hydrochloride
  • This compound dihydrochloride

Comparison: this compound stands out due to its unique combination of a thiazole ring and a cyclopentane moiety, which imparts distinct chemical and biological properties. Compared to its hydrochloride and dihydrochloride counterparts, the free amine form may exhibit different solubility and reactivity profiles.

Conclusion

This compound is a compound of significant interest in various research fields due to its unique structure and versatile applications

Properties

IUPAC Name

1-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c1-7-6-12-8(11-7)9(10)4-2-3-5-9/h6H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBURDQJIFLAWCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2(CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181234-20-7
Record name 1-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine
Reactant of Route 2
1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine
Reactant of Route 3
1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine
Reactant of Route 4
1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine
Reactant of Route 5
1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine
Reactant of Route 6
1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine

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